molecular formula C8H5F3O4S B1278880 Benzoyl Trifluoromethanesulfonate CAS No. 36967-85-8

Benzoyl Trifluoromethanesulfonate

Cat. No.: B1278880
CAS No.: 36967-85-8
M. Wt: 254.18 g/mol
InChI Key: GEZVJNXOBFDIPM-UHFFFAOYSA-N
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Description

Benzoyl Trifluoromethanesulfonate is a useful research compound. Its molecular formula is C8H5F3O4S and its molecular weight is 254.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzoyl Trifluoromethanesulfonate (BzOTf) primarily targets a variety of alcohols, including some with sterically hindered secondary and tertiary hydroxy groups, phenolic compounds, and 1,2-diols . These targets play a crucial role in various biochemical reactions, particularly in the process of esterification.

Mode of Action

BzOTf acts as a highly efficient benzoylating agent . It interacts with its targets by reacting with them under mild conditions to provide the corresponding benzoates in high yield . This interaction results in the benzoylation of the target molecules, which can significantly alter their chemical properties and reactivity.

Biochemical Pathways

The primary biochemical pathway affected by BzOTf is the benzoylation of alcohols and phenolic compounds . This process involves the transfer of a benzoyl group from BzOTf to the hydroxyl group of the target molecule, resulting in the formation of a benzoate ester. The downstream effects of this pathway can vary depending on the specific target molecule, but generally involve changes in the target’s reactivity and potential participation in further biochemical reactions.

Result of Action

The primary molecular effect of BzOTf’s action is the formation of benzoate esters from a variety of alcohols and phenolic compounds . This can result in significant changes to the target molecule’s chemical properties and reactivity. On a cellular level, the impact of these changes would depend on the specific role and function of the target molecule within the cell.

Action Environment

The action, efficacy, and stability of BzOTf can be influenced by various environmental factors. For instance, the reaction of BzOTf with its targets is typically performed under mild conditions . Additionally, the presence of pyridine can help to stabilize sensitive functionality during the reaction . Therefore, factors such as temperature, pH, and the presence of other chemicals can all potentially impact the action of BzOTf.

Biochemical Analysis

Biochemical Properties

Benzoyl Trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly in the benzoylation of sterically hindered hydroxy groups. It interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with hydroxyl groups. This interaction is essential for modifying the biochemical properties of these molecules, thereby influencing their activity and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying the hydroxyl groups of proteins and enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism. These modifications can lead to changes in cellular behavior and function, highlighting the importance of this compound in biochemical research .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with hydroxyl groups on biomolecules. This interaction can inhibit or activate enzymes, depending on the specific biochemical context. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained modifications to cellular function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects are crucial for determining the safe and effective use of this compound in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. These interactions can lead to changes in the overall metabolic profile of the cell, highlighting the compound’s role in regulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is essential for elucidating its role in cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with target biomolecules in the appropriate cellular context. The precise subcellular localization of this compound is a key factor in its biochemical efficacy .

Properties

IUPAC Name

trifluoromethylsulfonyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4S/c9-8(10,11)16(13,14)15-7(12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZVJNXOBFDIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453949
Record name Benzoyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36967-85-8
Record name Benzoyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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